molecular formula C7H15NO2 B1330550 tert-butyl N,N-dimethylcarbamate CAS No. 7541-17-5

tert-butyl N,N-dimethylcarbamate

Cat. No. B1330550
CAS RN: 7541-17-5
M. Wt: 145.2 g/mol
InChI Key: RJSZFSOFYVMDIC-UHFFFAOYSA-N
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Description

Tert-butyl N,N-dimethylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). These compounds are characterized by the presence of the carbamate group (-O2CNH2) and are often used in various applications, including as intermediates in organic synthesis, protective groups in chemistry, and in some cases, as pesticides or pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl N,N-dimethylcarbamate and related compounds has been explored in several studies. For instance, the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate involves the use of n-BuLi in anhydrous THF, which allows for the introduction of various electrophiles to yield substituted products . Another approach involves the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in further reactions . Additionally, practical synthesis routes have been developed for related compounds, such as trans-tert-butyl-2-aminocyclopentylcarbamate, through aziridine opening and optical resolution .

Molecular Structure Analysis

The molecular structure of tert-butyl N,N-dimethylcarbamate is not directly discussed in the provided papers. However, related compounds have been synthesized and analyzed, such as tert-butyl N-acetylcarbamate, whose crystal structure was determined using natural phosphate as a catalyst and analyzed through Hirshfeld surface analysis . This analysis revealed the presence of centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds, which is a common structural motif in carbamates.

Chemical Reactions Analysis

Tert-butyl N,N-dimethylcarbamate can undergo various chemical reactions typical of carbamates. For example, N-tert-butanesulfinyl imines, which are related to carbamates, serve as intermediates for the asymmetric synthesis of amines and can be activated by the tert-butanesulfinyl group for the addition of nucleophiles . The protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is another reaction where carbamates can be involved, providing stability under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N,N-dimethylcarbamate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as (S)-tert-butyl 1-phenylethylcarbamate, have been studied. This compound exhibits a solid-liquid phase transition with a melting point of 359.53 K, and its molar heat capacities were determined by adiabatic calorimetry . These properties are indicative of the stability and reactivity of carbamates, which can be extrapolated to tert-butyl N,N-dimethylcarbamate.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Application : tert-Butyl N,N-diallylcarbamate is used in the synthesis of heterocyclic compounds .
    • Method : The compound undergoes ring-closing metathesis (RCM) reactions in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .
    • Results : The reaction results in the formation of heterocyclic compounds .
  • Synthesis of N-Boc-protected Anilines

    • Application : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Results : The reaction results in the formation of N-Boc-protected anilines .
  • Ring-Closing Metathesis (RCM) Reactions

    • Application : tert-Butyl N,N-diallylcarbamate undergoes ring-closing metathesis (RCM) reactions .
    • Method : The compound reacts in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .
    • Results : The reaction results in the formation of heterocyclic compounds .
  • Preparation of Poly (nTBA) Based Copolymeric Hydrogels

    • Application : nTBA is a temperature-sensitive monomer that can be potentially used in drug delivery systems, dewatering of proteins, and immobilization of cells .
    • Method : It can be used in the preparation of poly (nTBA) based copolymeric hydrogels .
    • Results : The hydrogels can be used for bovine serum albumin .

Safety And Hazards

Tert-butyl N,N-dimethylcarbamate is classified under the GHS07 hazard class . It has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSZFSOFYVMDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310255
Record name tert-butyl N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Amines, coco alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

tert-butyl N,N-dimethylcarbamate

CAS RN

61788-93-0, 7541-17-5
Record name Amines, coco alkyl dimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930
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Record name NSC223096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amines, coco alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-butyl N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, coco alkyldimethyl
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Strekowski, Y Gulevich, K Van Aken, DW Wilson… - Tetrahedron letters, 1995 - Elsevier
N-substituted 2-(2-naphthyl)quinolin-4-amines 4b,c are superior to other DNA intercalators reported to date in the ability to selectively stabilize triple helix DNA in the presence of duplex …
Number of citations: 21 www.sciencedirect.com
F Ziolkowski, NJ Daly - 1972 - search.proquest.com
The chemistry of carbamates in the gas-phase has been investigated and two types of reactions are seen. The thermal decompositions of ethyl N-methyl-N-phenylcarbamate, ethyl N, N-…
Number of citations: 2 search.proquest.com
L Gao, H Tang, Z Wang - Chemical Communications, 2014 - pubs.rsc.org
Oxidative coupling of methylamines with an aminyl radical to construct amides was developed in the presence of an I2/TBHP catalyst under acidic conditions via the two cleavages of …
Number of citations: 52 pubs.rsc.org
J Luo, WT Wei - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
C−N bonds are widely found in natural products, medicinal molecules and multifunctional materials. In recent years, the construction of C−N bonds through a radical coupling reaction …
Number of citations: 94 onlinelibrary.wiley.com
Y Ikeda, Y Matsukawa, K Yonekura… - European Journal of …, 2021 - Wiley Online Library
Amidoalkylation of Sulfonylheteroarenes with Alkylamides through a Radical Chain Mechanism - Ikeda - 2021 - European Journal of Organic Chemistry - Wiley Online Library Skip to …
JD Bell, JA Murphy - Chemical Society Reviews, 2021 - pubs.rsc.org
Photoredox chemistry with organic or transition metal agents has been reviewed in earlier years, but such is the pace of progress that we will overlap very little with earlier …
Number of citations: 174 pubs.rsc.org
M Chen - 2023 - deepblue.lib.umich.edu
C−H bonds are ubiquitous in nature. The direct conversion of C−H bonds into desired functionalities holds great promises in fields of natural product total synthesis, agricultural, …
Number of citations: 0 deepblue.lib.umich.edu
IB Perry - 2021 - search.proquest.com
The incorporation of pharmaceutically-relevant complexity into organic molecules in a reliable and modular fashion has long been a guiding principle of synthetic methods development…
Number of citations: 2 search.proquest.com
JM Ondozabal - 2021 - qmro.qmul.ac.uk
Alkenes are excellent platform chemicals that can undergo various transformations to generate valuable compounds with a range of industrial applications. In recent years, …
Number of citations: 2 qmro.qmul.ac.uk

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